molecular formula C15H18N2O3 B2731062 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1002651-64-0

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2731062
CAS No.: 1002651-64-0
M. Wt: 274.32
InChI Key: WLCWGNROJZACTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-tert-butylphenoxy methyl substituent at the 1-position of the pyrazole ring. The tert-butyl group introduces steric bulk and electron-donating effects, which influence physicochemical properties such as solubility, stability, and biological interactions.

Properties

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)11-4-6-12(7-5-11)20-10-17-9-8-13(16-17)14(18)19/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWGNROJZACTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the pyrazole and carboxylic acid functionalities. One common method involves the condensation of 4-tert-butylphenol with hydrazine derivatives, followed by cyclization and subsequent carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods may vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators, indicating potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeIC50 (µM)Reference
COX-1 Inhibition10
COX-2 Inhibition8

Anticancer Potential

Studies have also highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Caspase activation
MCF-712Apoptosis induction
A54920Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed that at low concentrations, the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and pain, supporting its role as a therapeutic agent in inflammatory conditions.

Case Study 3: Cancer Research

A study exploring the anticancer effects involved treating various cancer cell lines with different concentrations of the compound. The findings indicated that it not only induced apoptosis but also inhibited cell proliferation, highlighting its dual action against cancer cells.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 4-OCH₃ C₁₂H₁₂N₂O₄ 248.24 Enhanced solubility due to polar methoxy group
1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 4-Cl C₁₁H₉ClN₂O₃ 252.66 Increased lipophilicity; potential bioactivity in receptor binding
1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 2,6-OCH₃ C₁₄H₁₄N₂O₅ 290.27 Steric hindrance; selective enzyme inhibition
1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 3,5-CH₃ C₁₄H₁₄N₂O₄ 274.27 Hydrophobic interactions; agricultural applications (herbicides)
Target compound : 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 4-C(CH₃)₃ C₁₆H₁₈N₂O₄ 302.33 High lipophilicity; potential metabolic stability and enzyme inhibition (Inferred)
Key Observations:
  • Electron Effects: The tert-butyl group (electron-donating) reduces the acidity of the carboxylic acid compared to electron-withdrawing substituents (e.g., -Cl or -NO₂) .
  • Lipophilicity : The tert-butyl substituent increases logP values, enhancing membrane permeability but reducing aqueous solubility relative to methoxy or hydroxyl analogs .
  • Steric Influence : Bulkier groups like tert-butyl may improve metabolic stability by hindering enzymatic degradation .
Enzyme Inhibition:
  • Analogs such as 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid exhibit dual inhibition of cyclooxygenase (COX) and histone deacetylase (HDAC), suggesting pyrazole-carboxylic acids are versatile scaffolds for bifunctional inhibitors .
  • The tert-butyl variant may target similar enzymes but with altered binding kinetics due to steric effects.
Receptor Binding:
  • Compounds like 1-(4-fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide demonstrate receptor modulation (e.g., CFTR potentiators) . The tert-butyl group could enhance hydrophobic interactions with receptor pockets.

Research Findings and Implications

  • Medicinal Chemistry : Pyrazole-carboxylic acids with bulky substituents show promise in targeting enzymes requiring hydrophobic binding pockets (e.g., HDACs or COX-2) .
  • Agrochemical Development : Increased steric bulk may reduce photodegradation, enhancing field efficacy .
  • Limitations : Low solubility of tert-butyl derivatives may necessitate prodrug strategies or formulation optimization.

Biological Activity

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, with the CAS number 1002651-64-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative has been studied for its effects on various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.315 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its interaction with various cellular pathways. Notably, it has shown potential as an inhibitor of xanthine oxidoreductase (XOR), an enzyme implicated in oxidative stress and related pathologies.

Inhibition of Xanthine Oxidoreductase (XOR)

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent inhibitory activity against XOR. This enzyme is crucial in purine metabolism and contributes to the production of reactive oxygen species (ROS) during the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated uric acid levels are associated with conditions such as gout and cardiovascular diseases.

Key Findings:

  • The compound has been shown to possess IC50 values in the nanomolar range, indicating strong inhibition potential against XOR. Such potency suggests its utility in managing conditions characterized by oxidative stress and inflammation .

Anti-inflammatory Properties

In addition to XOR inhibition, this compound may exert anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Case Study:
In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in markers of inflammation compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites within cells.

Structural Feature Impact on Activity
Tert-butyl groupIncreases lipophilicity and bioavailability
Pyrazole ringEssential for enzyme inhibition
Carboxylic acidContributes to binding affinity with target enzymes

Q & A

Q. What are the optimal synthetic routes for 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-3-carboxylic acid derivatives typically involves condensation reactions between hydrazines and β-keto esters or α,β-unsaturated ketones. For example, in structurally similar compounds like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters , the amino group of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides or chlorides under reflux conditions (e.g., 80–100°C in ethanol) . Key variables include:

  • Catalyst selection : Use of palladium diacetate and tert-butyl XPhos in multi-step reactions improves coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomers, a common issue in pyrazole synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : The tert-butyl group (δ 1.3–1.4 ppm, singlet) and pyrazole protons (δ 6.5–8.0 ppm, splitting patterns) confirm substitution patterns. For example, in methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate , the benzyl methyl group appears at δ 2.3 ppm .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole ring C=N/C=C (~1600 cm⁻¹) are critical markers .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₆H₂₀N₂O₃: calculated 288.1473) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or cellular models. For instance, 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid showed anti-proliferative effects via mTOR inhibition in prostate cancer cells (IC₅₀ = 2.5 µM), but similar compounds may fail in other models due to:

  • Cell line specificity : Test across multiple lines (e.g., PC-3 vs. LNCaP) .
  • Pharmacokinetic variability : Assess metabolic stability using liver microsomes .
  • Off-target effects : Combine RNA-seq and proteomics to identify unintended pathways .

Q. What strategies optimize the solubility and stability of this compound for in vivo studies?

Methodological Answer:

  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis by esterases .
  • Formulation : Use cyclodextrins or lipid nanoparticles for intravenous delivery, as demonstrated for 4-chloro-1H-pyrazole-3-carboxylic acid .

Q. How can computational methods guide the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., mTOR kinase domain, PDB: 4JSV) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance binding affinity in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.